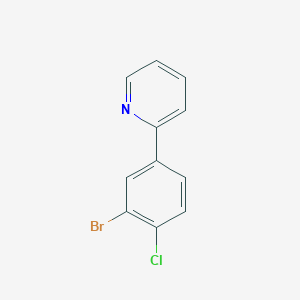
2-(3-Bromo-4-chlorophenyl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electronic and Optical Properties
- A study focused on the electronic and non-linear optical (NLO) properties of derivatives of 2-bromo-4-chlorophenyl compounds. Using Density Functional Theory (DFT) studies, they analyzed the frontier molecular orbitals, non-linear optical properties, and molecular electrostatic potential of these compounds (Nazeer et al., 2020).
Corrosion Inhibition
- Imidazo[4,5-b] pyridine derivatives, which include bromo- and chlorophenyl groups, have been evaluated for their performance in inhibiting mild steel corrosion. The study found these derivatives to be highly effective, achieving inhibition percentages up to 90% (Saady et al., 2021).
Luminescent Properties
- Research on cyclopalladated and cyclometalated complexes of 2-(4-bromophenyl)pyridine, which are structurally similar to 2-(3-Bromo-4-chlorophenyl)pyridine, revealed significant luminescence in these complexes. This suggests potential applications in optoelectronics (Xu et al., 2014).
Nonlinear Optical and Bioactive Materials
- A novel chalcone derivative containing chlorophenyl and pyridinyl groups demonstrated significant electro-optic properties, suggesting its utility in nonlinear optics and optoelectronic device fabrications (Shkir et al., 2018).
Biological Activities
- Several studies have synthesized and evaluated the antibacterial and antifungal activities of compounds containing the pyridinyl and chlorophenyl groups. These compounds showed moderate biological activity, indicating potential medicinal or agricultural applications (Bhuva et al., 2015a), (Bhuva et al., 2015b).
Antitumor Evaluation
- Pyridine derivatives containing chlorophenyl showed promising results in inhibiting topoisomerase I and II, as well as exhibiting cytotoxic effects against human cancer cell lines. This suggests potential applications in cancer research and therapy (Thapa et al., 2012).
Orientations Futures
While specific future directions for “2-(3-Bromo-4-chlorophenyl)pyridine” were not found in the search results, pyridine derivatives have been noted for their therapeutic properties and are a topic of ongoing research . It is expected that many novel applications of pyridine derivatives will be discovered in the future .
Propriétés
IUPAC Name |
2-(3-bromo-4-chlorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClN/c12-9-7-8(4-5-10(9)13)11-3-1-2-6-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBJCVIWAYAJJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-chlorophenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-tert-Butyl 4-methyl 1-(cyclopropylmethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-4,5(4H)-dicarboxylate](/img/structure/B1383171.png)
![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1383172.png)
![1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-b]pyrrole-6a-carboxylic acid](/img/structure/B1383173.png)
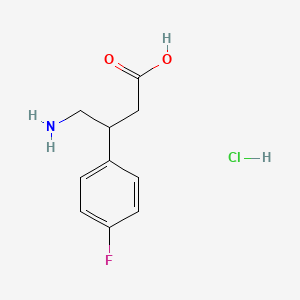
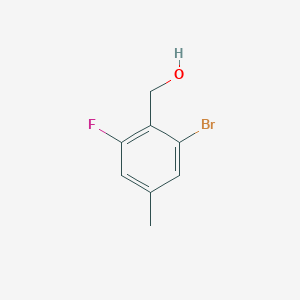
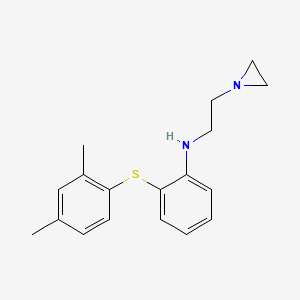
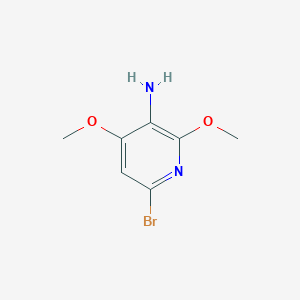
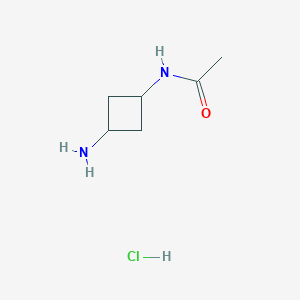
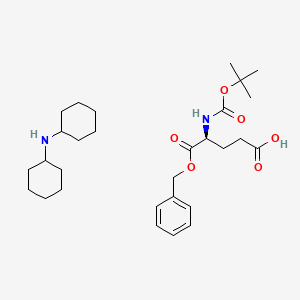
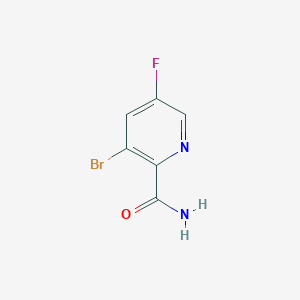
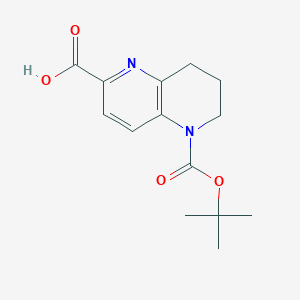
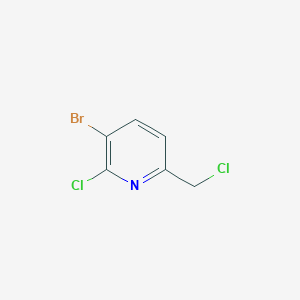
![1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1383191.png)